N-(2-ethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a bicyclic core structure fused with a pyrimidine ring. Key structural features include:
- Substituents:
- A 2-ethoxyphenyl group attached via an acetamide linkage.
- A 2-methoxyethyl chain at position 3 of the pyrrolopyrimidine core.
- A phenyl group at position 5.
- Functional Implications: The ethoxy and methoxy groups enhance solubility and modulate electronic properties.
Pyrrolopyrimidines are widely explored in medicinal chemistry for kinase inhibition, antiviral, and anticancer applications. This compound’s structural complexity suggests a tailored design for selectivity or pharmacokinetic optimization.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-3-33-21-12-8-7-11-20(21)27-22(30)16-29-15-19(18-9-5-4-6-10-18)23-24(29)25(31)28(17-26-23)13-14-32-2/h4-12,15,17H,3,13-14,16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFFQEAANKFAFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCOC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Molecular Information:
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4O4 |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | WBWIWXIOJHFAOR-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler pyrrolo-pyrimidine derivatives. A common method includes the reaction of various aryl and alkyl derivatives with specific reagents to achieve the desired molecular structure.
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of human breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound's mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against a range of bacterial strains. In vitro tests revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The compound can modulate receptor activity related to cell signaling pathways that control cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Breast Cancer Study : A recent study demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer .
- Antimicrobial Efficacy : Another research highlighted its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option .
Comparison with Similar Compounds
Structural Analog 1: 2-[3-(3-Methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Key Differences :
- Substituent at Position 3 : A 3-methoxypropyl group (vs. 2-methoxyethyl in the main compound), introducing a longer alkyl chain that may increase lipophilicity.
- Acetamide Group : A 2-(trifluoromethyl)phenyl substituent (vs. 2-ethoxyphenyl), which could enhance metabolic stability and target affinity via hydrophobic/electronic effects.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Structural Analog 2: 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Key Differences :
- Core Structure : A pyrrolo-thiazolo-pyrimidine fused system (vs. pyrrolo[3,2-d]pyrimidine), introducing a sulfur atom that may alter electronic properties.
- Substituents : A 4-methoxyphenyl group and a triazole-thiol moiety, which could confer redox activity or metal-binding capacity.
Functional Implications :
- The triazole-thiol group may enable covalent binding to targets, a feature absent in the main compound.
- The methoxyphenyl group parallels the ethoxyphenyl in the main compound but with reduced steric bulk.
Structural Analog 3: Chromen-Pyrazolo[3,4-d]pyrimidine Derivatives
Key Differences :
- Core Structure: A chromen-pyrazolopyrimidine hybrid (vs.
- Substituents : Fluoro and isopropoxy groups, which improve blood-brain barrier penetration (common in CNS-targeting agents).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
